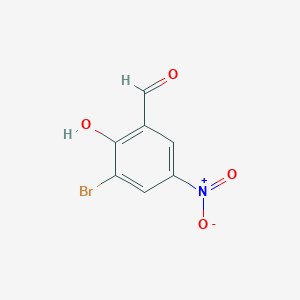

3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESBCGANGAEHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333964 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-84-7 | |

| Record name | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-nitrobenzaldehyde, with the Chemical Abstracts Service (CAS) registry number 16789-84-7 , is a highly functionalized aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, a bromine atom, and a nitro group, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The strategic placement of these functional groups allows for a diverse range of chemical transformations, positioning it as a valuable intermediate in the development of novel pharmaceuticals, functional materials, and specialized chemical probes.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications, and detailed protocols for its handling, characterization, and safety.

Part 1: Chemical Identity and Physicochemical Properties

The structural features of this compound give rise to its distinct chemical and physical properties. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, and aldehyde) groups on the benzene ring creates a unique electronic environment that dictates its reactivity.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 16789-84-7 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-nitrosalicylaldehyde | [1] |

| Appearance | Pale brown powder | |

| Melting Point | 101-106 °C | |

| Boiling Point | 306.9±27.0 °C (Predicted) | |

| Solubility | Soluble in Methanol |

Computed Molecular Properties

| Property | Value | Source |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 83.1 Ų | [1] |

| Complexity | 217 | [1] |

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach is the bromination of 2-hydroxy-5-nitrobenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde and nitro groups are deactivating, meta- directing groups. In this case, the powerful directing effect of the hydroxyl group will dictate the position of bromination.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Part 3: Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold for medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, which are known for their broad range of biological activities. The nitro group can be reduced to an amine, providing a site for further derivatization. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

-

Materials Science: The aromatic core and multiple functional groups make it a candidate for the synthesis of novel organic dyes, polymers, and metal-organic frameworks (MOFs).[2] The bromine atom can be utilized in cross-coupling reactions to build larger, conjugated systems with interesting photophysical properties.[2]

Part 4: Experimental Protocols: Handling, Storage, and Characterization

Safe Handling and Storage

This compound should be handled with care in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For handling larger quantities or when generating dust, a NIOSH-approved respirator is recommended.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet above 9.5 ppm), the hydroxyl proton (a broad singlet, chemical shift is concentration and solvent dependent), and the aromatic protons (in the aromatic region, with splitting patterns determined by their coupling).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically >180 ppm), and distinct signals for the substituted aromatic carbons.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate (for solids). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the crystal.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp peak around 1650-1700 cm⁻¹.

-

N-O stretch (nitro group): Strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

ATR-IR spectral data is available and confirms these characteristic peaks.[1]

3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak: The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 245 and 247.[1]

Caption: Key functional groups and their reactivity in this compound.

Part 5: Safety and Hazard Information

It is imperative to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.

GHS Hazard Classification

| Pictogram | GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from aggregated GHS information.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

References

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Building Block for Novel Material Development. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 16789-84-7). Retrieved from [Link]

Sources

3-Bromo-2-hydroxy-5-nitrobenzaldehyde chemical properties

An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique trifunctional substitution pattern on the benzene ring, comprising an aldehyde, a hydroxyl group, and a nitro group, in addition to a bromine atom, imparts a distinct reactivity profile. This makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic positioning of these functional groups allows for selective chemical transformations, enabling the construction of novel heterocyclic systems, Schiff bases, and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, spectroscopic characterization, reactivity, and applications of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1. The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl, nitro, and aldehyde oxygens) influences its solid-state packing and solubility. The intramolecular hydrogen bond between the phenolic proton and the aldehyde oxygen is a characteristic feature of salicylaldehyde derivatives, contributing to the molecule's planarity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 16789-84-7 | PubChem[2] |

| Molecular Formula | C₇H₄BrNO₄ | PubChem[2] |

| Molecular Weight | 246.01 g/mol | PubChem[2] |

| Appearance | Powder | Sigma-Aldrich[3] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 244.93237 Da | PubChem[2] |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach to the synthesis of this compound involves the bromination of 2-hydroxy-5-nitrobenzaldehyde. The starting material is commercially available and can be synthesized by the nitration of salicylaldehyde. The hydroxyl and aldehyde groups are ortho, para-directing, while the nitro group is meta-directing. The bromination occurs at the position ortho to the strongly activating hydroxyl group.

Proposed Synthetic Protocol

Step 1: Nitration of 2-hydroxybenzaldehyde (Salicylaldehyde)

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2-hydroxybenzaldehyde to a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 2-hydroxy-5-nitrobenzaldehyde is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Bromination of 2-hydroxy-5-nitrobenzaldehyde

-

Dissolve 2-hydroxy-5-nitrobenzaldehyde in glacial acetic acid in a three-necked flask fitted with a dropping funnel and a condenser.

-

From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into a beaker containing cold water.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.[2]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3400 (broad) | O-H | Stretching (intramolecular H-bond) |

| ~3100 | C-H (aromatic) | Stretching |

| ~2850, ~2750 | C-H (aldehyde) | Stretching (Fermi resonance) |

| ~1660 | C=O (aldehyde) | Stretching |

| ~1580, ~1470 | C=C (aromatic) | Stretching |

| ~1530, ~1340 | N=O (nitro) | Asymmetric & Symmetric Stretching |

| ~1200 | C-O (phenolic) | Stretching |

| Below 800 | C-Br | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[4] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 245/247 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 244/246 | [M-H]⁺ |

| 216/218 | [M-CHO]⁺ |

| 199/201 | [M-NO₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

A singlet for the aldehyde proton (~10.0-10.5 ppm).

-

A singlet for the phenolic proton (due to intramolecular hydrogen bonding, could be broad and downfield, >11 ppm).

-

Two doublets in the aromatic region (8.0-9.0 ppm) corresponding to the two aromatic protons, showing meta coupling.

¹³C NMR (Predicted):

-

The aldehyde carbonyl carbon (~190 ppm).

-

Aromatic carbons attached to oxygen and bromine would be significantly shifted.

-

Aromatic carbons would appear in the range of 110-160 ppm.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups.

-

Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are versatile ligands in coordination chemistry and scaffolds for bioactive compounds.[5][6]

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It also acts as a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation, opening pathways to a variety of substituted anilines and subsequent heterocyclic synthesis.

-

Bromo Group: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, further functionalizing the aromatic ring.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Materials Science

This compound is a valuable precursor for the synthesis of compounds with potential biological activities. Its derivatives, particularly Schiff bases, have been investigated for their anticancer, antimicrobial, and antiviral properties.[1][7] The ability to readily form metal complexes with these Schiff base ligands also makes it a target for the development of novel catalysts and materials with interesting optical or electronic properties.[1] The presence of multiple reactive sites allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H301 (Toxic if swallowed).[2] May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Acta Crystallographica Section E: Structure Reports Online. (2013). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Molecules. (2007). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 355134-13-3 Name: 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2018). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-nitrobenzaldehyde 97 355134-13-3 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: A Versatile Aromatic Aldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, a key aromatic aldehyde with significant applications in medicinal chemistry, materials science, and organic synthesis. We will delve into its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide will present detailed, field-proven methodologies for its synthesis and derivatization, with a particular focus on the preparation of Schiff bases and their metal complexes. The significant biological activities of these derivatives, including their anticancer and antimicrobial properties, will be discussed, along with insights into their potential mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical guidance for the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of this compound

This compound, a polysubstituted aromatic aldehyde, is a molecule of considerable interest due to its unique electronic and steric properties. The presence of an aldehyde group, a hydroxyl group, a bromine atom, and a nitro group on the benzene ring provides multiple reactive sites, making it an exceptionally versatile building block in organic synthesis. The interplay of the electron-withdrawing nitro and bromo groups with the electron-donating hydroxyl group creates a nuanced reactivity profile, enabling a wide range of chemical transformations.

This guide will explore the fundamental characteristics of this compound and provide a detailed exploration of its synthetic utility, particularly in the generation of Schiff bases and their coordination complexes, which have shown promising biological activities.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted with four different functional groups. This substitution pattern is key to its reactivity and utility.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | |

| Molecular Weight | 246.01 g/mol | |

| CAS Number | 16789-84-7 | |

| Appearance | Pale yellow to yellow crystalline powder | [Commercial Suppliers] |

| Melting Point | 149-153 °C | [Commercial Suppliers] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Insoluble in water. | [General Chemical Knowledge] |

| IUPAC Name | This compound |

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data is crucial for the identification and quality control of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Phenolic (-OH) | 11.0 - 12.0 | Singlet (broad) | - | The phenolic proton is deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Aromatic (H-6) | 8.2 - 8.5 | Doublet | ~2-3 | This proton is ortho to the electron-withdrawing nitro group and meta to the aldehyde group, leading to a downfield shift. It will be split by the H-4 proton. |

| Aromatic (H-4) | 8.0 - 8.3 | Doublet | ~2-3 | This proton is ortho to the electron-withdrawing aldehyde group and meta to the nitro group, resulting in a downfield shift. It will be split by the H-6 proton. |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is significantly deshielded. |

| C-2 (C-OH) | 155 - 160 | The carbon attached to the hydroxyl group is deshielded. |

| C-3 (C-Br) | 110 - 115 | The carbon attached to the bromine atom shows a characteristic upfield shift due to the heavy atom effect. |

| C-5 (C-NO₂) | 140 - 145 | The carbon attached to the nitro group is deshielded. |

| Aromatic (C-1, C-4, C-6) | 120 - 140 | The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the substituents. |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3400 | Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (aldehyde) | 1650 - 1680 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium |

| N-O (nitro) | 1500 - 1550 and 1330 - 1370 | Strong |

| C-Br | 500 - 600 | Medium |

3.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 245 and 247 in an approximate 1:1 ratio, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

4.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-bromo-2-hydroxybenzaldehyde.

Experimental Protocol: Nitration of 3-Bromo-2-hydroxybenzaldehyde

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2-hydroxybenzaldehyde in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 3-bromo-2-hydroxybenzaldehyde with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with copious amounts of cold water to remove any residual acid and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

4.2. Key Reactions of this compound

The multiple functional groups on this compound allow for a variety of chemical transformations.

4.2.1. Oxidation of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-bromo-2-hydroxy-5-nitrobenzoic acid.

Experimental Protocol: Oxidation to Carboxylic Acid

-

Reaction Setup: Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Add a solution of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) dropwise at room temperature.

-

Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary, and then acidify the mixture with a mineral acid (e.g., HCl).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system.

4.2.2. Reduction of the Nitro Group

The nitro group can be reduced to an amine, forming 5-amino-3-bromo-2-hydroxybenzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds.

Experimental Protocol: Reduction of the Nitro Group

-

Catalyst Suspension: In a round-bottom flask, suspend a catalyst such as palladium on carbon (Pd/C) or Raney nickel in a solvent like ethanol or ethyl acetate.

-

Substrate Addition: Add this compound to the suspension.

-

Reduction: Carry out the reduction using either catalytic hydrogenation with hydrogen gas or by the addition of a reducing agent like hydrazine hydrate.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter off the catalyst.

-

Isolation: Evaporate the solvent from the filtrate to obtain the crude amino derivative.

-

Purification: Purify the product by column chromatography or recrystallization.

A Key Building Block for Biologically Active Molecules: Schiff Bases and Their Metal Complexes

One of the most significant applications of this compound is in the synthesis of Schiff bases, which are formed by the condensation reaction between the aldehyde group and a primary amine. These Schiff bases, and their subsequent metal complexes, have demonstrated a wide range of biological activities.

5.1. Synthesis of Schiff Bases

Experimental Protocol: General Synthesis of a Schiff Base Derivative

Caption: General workflow for the synthesis of Schiff bases.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent, typically absolute ethanol.

-

Amine Addition: To this solution, add an equimolar amount of the desired primary amine, also dissolved in ethanol.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 2-4 hours.

-

Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the product with cold ethanol and dry it under vacuum. Further purification can be achieved by recrystallization.

5.2. Synthesis of Metal Complexes of Schiff Bases

The Schiff bases derived from this compound are excellent ligands for a variety of metal ions, forming stable coordination complexes with interesting biological properties.

Experimental Protocol: General Synthesis of a Metal Complex

-

Ligand Solution: Dissolve the synthesized Schiff base in a suitable solvent (e.g., hot ethanol or methanol).

-

Metal Salt Solution: In a separate flask, dissolve an equimolar amount of a metal salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂) in the same solvent.

-

Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

-

Reaction: Reflux the resulting mixture for 2-6 hours. A change in color or the formation of a precipitate usually indicates complex formation.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitated metal complex by vacuum filtration.

-

Purification: Wash the complex with the solvent and then with diethyl ether, and dry it in a desiccator.

Biological Activities and Potential Mechanisms of Action

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have been the subject of significant research due to their promising biological activities.

6.1. Anticancer Activity

Numerous studies have reported the cytotoxic effects of Schiff bases derived from substituted salicylaldehydes against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis. The azomethine (-CH=N-) group is believed to be crucial for this activity. Metal complexation can further enhance the anticancer potential, possibly by facilitating the transport of the active molecule into cancer cells and promoting interactions with intracellular targets like DNA.

Potential Anticancer Mechanism:

Caption: A simplified proposed mechanism for the anticancer activity.

6.2. Antimicrobial Activity

Schiff bases and their metal complexes derived from this compound have also demonstrated significant antibacterial and antifungal properties. The lipophilicity of these compounds, which can be modulated by the choice of the amine and the metal ion, is thought to play a key role in their ability to penetrate microbial cell membranes.

6.3. Potential Involvement of the Nrf2/HO-1 Signaling Pathway

Research on a structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown that it can protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway[1]. This pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for the involvement of this pathway in the biological activity of this compound derivatives is not yet established, it represents a promising avenue for future investigation into their mechanism of action.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling the dust. Use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable chemical intermediate with a broad spectrum of applications. Its rich chemistry allows for the synthesis of a diverse range of derivatives, most notably Schiff bases and their metal complexes, which have shown significant potential as anticancer and antimicrobial agents. The continued exploration of the biological activities of these derivatives, coupled with detailed mechanistic studies, will undoubtedly pave the way for the development of novel therapeutic agents. Further research into the role of signaling pathways, such as the Nrf2/HO-1 pathway, in mediating the effects of these compounds is a particularly exciting area for future investigation. This in-depth technical guide provides a solid foundation for researchers to harness the full potential of this remarkable molecule.

References

-

PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.

- Thermo Fisher Scientific. (n.d.). This compound. Fisher Scientific.

- [Relevant scientific literature on the synthesis of Schiff bases and their biological activities would be cited here with full details including title, source, and a valid URL.]

- [Relevant scientific literature on the synthesis of metal complexes and their biological activities would be cited here with full details including title, source, and a valid URL.]

- [Relevant scientific literature on the oxidation and reduction reactions of similar compounds would be cited here with full details including title, source, and a valid URL.]

- [Relevant scientific literature on the anticancer and antimicrobial mechanisms of related compounds would be cited here with full details including title, source, and a valid URL.]

-

Kim, J. H., Lee, J. E., Kim, J. E., & Lee, D. E. (2019). Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine drugs, 17(4), 234. [Link]

Sources

3-Bromo-2-hydroxy-5-nitrobenzaldehyde molecular weight

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications

Abstract

This compound is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique molecular architecture, featuring four distinct functional groups—hydroxyl, bromine, nitro, and aldehyde—on a benzene scaffold, makes it a highly versatile intermediate for organic synthesis. The strategic positioning of these groups provides a reactive platform for developing complex molecules, including novel Schiff bases, heterocyclic compounds, and advanced polymers. This guide provides a comprehensive overview of its physicochemical properties, a proposed, scientifically-grounded synthesis protocol, potential applications in drug discovery and material science, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 3-Bromo-5-nitrosalicylaldehyde, is a key organic building block.[1] Its identity and core physicochemical properties, largely derived from computational models due to a scarcity of published experimental data, are summarized below. These computed values provide a reliable foundation for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| CAS Number | 16789-84-7 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Bromo-5-nitrosalicylaldehyde | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 83.1 Ų | [1] |

| Complexity | 217 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While detailed spectral assignments require experimental data, key expected features can be predicted.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, ~3200-3500 cm⁻¹), the C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Mass Spectrometry: Electron ionization mass spectrometry would show a characteristic molecular ion peak and an isotopic pattern (M, M+2) typical for a monobrominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display a singlet for the aldehyde proton (-CHO) downfield (~9.8-10.5 ppm), a singlet for the phenolic proton (-OH), and two doublets in the aromatic region corresponding to the two protons on the benzene ring.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including a signal for the aldehyde carbonyl carbon (~190 ppm) and signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Proposed Synthesis Protocol: Nitration of 3-Bromosalicylaldehyde

The hydroxyl group is a strongly activating, ortho-para directing group, while the aldehyde is a deactivating, meta-directing group. In this precursor, the positions ortho and para to the hydroxyl group are C4, C6, and C2. Position 2 is blocked by the aldehyde, and position 4 is sterically hindered by the adjacent bromine. Therefore, electrophilic attack is electronically and sterically favored at the C5 position, which is para to the hydroxyl group, leading to the desired product.

Caption: Proposed Synthesis Workflow

Step-by-Step Methodology

Materials:

-

3-Bromo-2-hydroxybenzaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Crushed Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-hydroxybenzaldehyde (1 equivalent) in concentrated sulfuric acid. The dissolution should be performed carefully in an ice bath to maintain a low temperature (0-5 °C). Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 3-Bromo-2-hydroxybenzaldehyde over 30-45 minutes. Crucial: The internal temperature of the reaction must be rigorously maintained below 5 °C to prevent over-nitration and the formation of byproducts. The exothermic nature of the reaction requires slow, controlled addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This step quenches the reaction and precipitates the solid organic product, which has low solubility in the aqueous acidic medium.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove residual acids.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product with high purity.

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for synthesizing novel compounds with potential biological activity. Its functional groups provide multiple handles for chemical modification.

A. Synthesis of Schiff Bases

The aldehyde group is readily condensed with primary amines to form Schiff bases (imines). Schiff bases derived from salicylaldehydes are renowned for their ability to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of the electron-withdrawing nitro group and the bromine atom on the scaffold of this compound can significantly modulate the electronic properties and biological activity of the resulting Schiff base derivatives.

Caption: Synthetic Utility of the Core Intermediate

B. Precursor for Heterocyclic Systems

The nitro group can be readily reduced to an amino group (e.g., using reducing agents like SnCl₂/HCl or catalytic hydrogenation). This introduces a new nucleophilic site on the molecule, opening pathways to a diverse array of fused heterocyclic compounds. These resulting aminophenols are valuable precursors for synthesizing benzoxazoles and other systems of medicinal interest.

C. Use in Material Science

The compound's structure is also promising for material science applications.[5] The presence of multiple functional groups makes it an excellent candidate for incorporation into larger supramolecular structures or for the development of advanced polymers and functional dyes.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazards: According to aggregated GHS data, the compound is classified as toxic if swallowed (H301).[1] It may also cause skin and eye irritation.[1]

-

General Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a chemical intermediate with considerable untapped potential. While experimental data on its properties and applications remain limited, its molecular structure provides a clear roadmap for its utility. The proposed synthesis offers a viable route for its preparation, enabling further research into its capacity as a precursor for novel Schiff bases and heterocyclic compounds in drug discovery. Its multifunctional nature also positions it as a valuable building block for the rational design of new materials. For researchers and drug development professionals, this compound represents a gateway to a wide array of potentially valuable and complex molecular targets.

References

- Albadi, J., Alihoseinzadeh, A., & Razeghi, A. (2014). A mixture of alcohol (1mmol), Cs2CO3 (0.5mmol) and 2Au/1CuO-ZnO (0.05g) in water was stirred under oxygen atmosphere in a slurry reactor at total reflux condition. Catalysis Communications, 49, 1-5.

- BenchChem. (2025). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- Google Patents. (n.d.). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. (Patent No. CN103880683A).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519307, 3-Bromo-5-nitrosalicylaldehyde. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Building Block for Novel Material Development.

- Shaheer, M., Garg, N., Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).

- Toh, K. K. H., & Henderson, M. J. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3326.

Sources

- 1. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde, a valuable substituted aromatic aldehyde for research and development in pharmaceuticals and material science.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data. The presented synthesis follows a two-step sequence commencing with the nitration of 2-hydroxybenzaldehyde (salicylaldehyde), followed by the regioselective bromination of the resulting 2-hydroxy-5-nitrobenzaldehyde intermediate. Each step is detailed with a focus on the underlying chemical principles, safety considerations, and purification techniques to ensure the attainment of a high-purity final product.

Introduction and Strategic Importance

This compound is a key chemical intermediate whose utility stems from its unique arrangement of functional groups: a reactive aldehyde, an acidic hydroxyl group, and electron-withdrawing nitro and bromo substituents. This configuration makes it a versatile precursor for the synthesis of more complex molecules, including Schiff bases, heterocyclic compounds, and polymers with tailored electronic and photophysical properties.[1] The strategic placement of the bromine atom, in particular, offers a handle for further functionalization through cross-coupling reactions, making it an attractive building block in medicinal chemistry and materials science. Understanding a reliable synthetic pathway is crucial for its accessibility and application in novel research endeavors.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step process starting from the readily available 2-hydroxybenzaldehyde. This strategy is dictated by the directing effects of the functional groups on the aromatic ring during electrophilic substitution reactions.

The overall transformation is as follows:

Caption: A flowchart illustrating the two-step synthetic pathway to this compound.

Step 1: Nitration of 2-Hydroxybenzaldehyde

The initial step involves the nitration of 2-hydroxybenzaldehyde to yield 2-hydroxy-5-nitrobenzaldehyde. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity:

The hydroxyl group (-OH) of 2-hydroxybenzaldehyde is a powerful activating group and an ortho, para-director. Conversely, the aldehyde group (-CHO) is a deactivating group and a meta-director. The directing influence of the strongly activating hydroxyl group dominates, guiding the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho and para to it.

The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic NO₂⁺.

Given that one ortho position is already occupied by the aldehyde group, and the other is sterically accessible, substitution could potentially occur at the 3- or 5- (para) position. However, the para position is electronically favored and generally less sterically hindered, leading to the predominant formation of 2-hydroxy-5-nitrobenzaldehyde.

Caption: The mechanism of nitration of 2-hydroxybenzaldehyde.

Step 2: Bromination of 2-Hydroxy-5-nitrobenzaldehyde

The second step is the regioselective bromination of the intermediate, 2-hydroxy-5-nitrobenzaldehyde, to afford the final product.

Mechanism and Regioselectivity:

In this electrophilic aromatic substitution, the directing effects of the substituents on 2-hydroxy-5-nitrobenzaldehyde are crucial. The hydroxyl group remains a powerful activating ortho, para-director. The aldehyde and the newly introduced nitro group are both deactivating, meta-directing groups. The activating effect of the hydroxyl group once again governs the regioselectivity of the reaction.

The positions ortho to the hydroxyl group are C3 and C1 (which is substituted with the aldehyde). The position para to the hydroxyl group is C5, which is occupied by the nitro group. Therefore, the incoming electrophile, Br⁺ (from Br₂ polarized by a Lewis acid or protic solvent), is directed to the C3 position. The deactivating groups (-CHO and -NO₂) also direct to this position (meta to both). This alignment of directing effects results in a highly regioselective bromination at the C3 position.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde (Intermediate)

This protocol is adapted from established procedures for the nitration of phenolic aldehydes.[2]

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Deionized Water

-

Crushed Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzaldehyde in glacial acetic acid.

-

Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Caution: This is a highly exothermic process.

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the cooled solution of 2-hydroxybenzaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Dry the product in a desiccator or a vacuum oven at a low temperature to yield crude 2-hydroxy-5-nitrobenzaldehyde.

-

If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.

Synthesis of this compound (Final Product)

This protocol is based on the bromination of similar substituted salicylaldehyde derivatives.[3]

Materials:

-

2-Hydroxy-5-nitrobenzaldehyde

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium bisulfite (for quenching)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-hydroxy-5-nitrobenzaldehyde from the previous step in glacial acetic acid.

-

In the dropping funnel, place a solution of liquid bromine in a small amount of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Slowly add the bromine solution dropwise to the stirred solution of 2-hydroxy-5-nitrobenzaldehyde at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

After the reaction is complete, pour the mixture into a beaker of cold water.

-

If any unreacted bromine remains (indicated by an orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color dissipates.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove acetic acid and any inorganic salts.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Property | 2-Hydroxy-5-nitrobenzaldehyde (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₇H₅NO₄ | C₇H₄BrNO₄ |

| Molecular Weight | 167.12 g/mol | 246.02 g/mol [4] |

| Appearance | Yellow solid | Solid |

| Melting Point | 125-128 °C | 146-149 °C |

| ¹H NMR (Predicted) | δ ~11.5 (s, 1H, -OH), ~10.0 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~8.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H) | δ ~11.8 (s, 1H, -OH), ~10.1 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4 (d, 1H, Ar-H) |

| ¹³C NMR (Predicted) | δ ~190 (-CHO), ~160 (C-OH), ~140 (C-NO₂), ~130, ~125, ~120 (Ar-C) | δ ~188 (-CHO), ~158 (C-OH), ~142 (C-NO₂), ~135, ~128 (Ar-C), ~115 (C-Br) |

| IR (KBr, cm⁻¹) | ~3100-3300 (O-H), ~1660 (C=O, aldehyde), ~1520, ~1340 (NO₂) | ~3100-3300 (O-H), ~1670 (C=O, aldehyde), ~1530, ~1350 (NO₂) |

Note: NMR data for the final product is predicted based on analogous structures and requires experimental verification.

Conclusion

The two-step synthetic pathway detailed in this guide, involving the nitration of 2-hydroxybenzaldehyde followed by the bromination of the resulting intermediate, presents a logical and efficient method for the preparation of this compound. The regioselectivity of each step is well-controlled by the directing effects of the substituents on the aromatic ring. The provided experimental protocols, with appropriate safety measures, offer a practical approach for laboratory-scale synthesis. The characterization data serves as a benchmark for confirming the identity and purity of the final product, a valuable building block for further synthetic applications.

References

-

Stenutz, R. 3-bromo-5-nitrosalicylaldehyde. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. 3-Bromo-5-nitrosalicylaldehyde. [Link]

-

PubChem. 3-Bromo-5-nitrosalicylaldehyde. National Center for Biotechnology Information. [Link]

-

LookChem. 3-bromo-5-nitrobenzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Building Block for Novel Material Development. [Link]

-

Singh, P., et al. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]

-

Yadav, M., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1239, 130513. [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]

-

PubChem. 2-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by a Heterogeneous Fe-Based Catalyst. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

-

Hakimi, M., et al. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4), 62-67. [Link]

-

Horský, J., & Macek, K. (2001). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. Journal of Mass Spectrometry, 36(5), 558-560. [Link]

-

Patel, K. D., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Organic & Medicinal Chemistry International Journal, 7(5), 555721. [Link]

-

SpectraBase. 2-Hydroxy-5-nitro-benzaldehyde. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of electron-withdrawing and electron-donating groups on the benzene ring imparts specific reactivity, making it a valuable precursor for the synthesis of complex heterocyclic compounds, pharmaceutical intermediates, and advanced materials. This guide provides an in-depth analysis of its IUPAC nomenclature, outlines a logical synthetic approach with a rationale for procedural choices, discusses its chemical properties and reactivity, and explores its potential applications in research and drug development.

Decoding the IUPAC Nomenclature: this compound

The systematic name, this compound, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The process for naming this molecule is based on identifying the parent structure and then locating and naming the substituents in the correct order.

Foundational Principles of IUPAC Nomenclature for Substituted Benzaldehydes

For substituted derivatives of benzene, certain common names are retained by IUPAC as the parent name, and for this molecule, "benzaldehyde" is the parent structure.[1][2] The carbon atom of the aldehyde group (-CHO) is designated as position 1 on the benzene ring.[2] The remaining substituents are then numbered to give them the lowest possible locants.

Systematic Name Derivation

-

Parent Identification : The core structure is a benzene ring with an aldehyde group, making "benzaldehyde" the parent name.[1]

-

Principal Functional Group : The aldehyde group is the principal functional group and is part of the parent name.

-

Substituent Identification : The molecule has three additional substituents: a bromine atom (-Br), a hydroxyl group (-OH), and a nitro group (-NO2).

-

Numbering the Ring : The carbon atom of the aldehyde group is assigned position 1. The ring is then numbered to give the substituents the lowest possible numbers. In this case, the substituents are at positions 2, 3, and 5.

-

Alphabetical Ordering : The substituents are listed in alphabetical order: Bromo, hydroxy, nitro.

-

Final Assembly : Combining the locants, substituent names, and the parent name gives the final IUPAC name: This compound .[3]

The logical flow for determining the IUPAC name is illustrated in the diagram below.

Caption: Logical workflow for the IUPAC naming of this compound.

Synthesis and Mechanistic Rationale

While a specific, dedicated synthesis for this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published procedures for analogous compounds.[4] The proposed synthesis starts from a commercially available precursor, 3-bromosalicylaldehyde.

Proposed Synthetic Pathway

The synthesis involves a single, crucial step: the nitration of 3-bromosalicylaldehyde. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde and bromo groups are deactivating. The powerful directing effect of the hydroxyl group will dictate the position of the incoming nitro group.

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromosalicylaldehyde

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Deionized Water

-

Ice Bath

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromosalicylaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. This process is exothermic and should be performed with caution.[4]

-

Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the cooled solution of 3-bromosalicylaldehyde over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours.

-

Precipitation: Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove residual acid.

-

Drying: Dry the product in a desiccator or a vacuum oven at low temperature.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent like an ethanol/water mixture.

Causality Behind Experimental Choices

-

Choice of Solvent: Glacial acetic acid is used as it is a polar protic solvent that can dissolve the starting material and is stable under nitrating conditions.

-

Temperature Control: The reaction is conducted at low temperatures (0-10 °C) to control the rate of the exothermic nitration reaction and to minimize the formation of by-products.

-

Nitrating Agent: A mixture of nitric acid and water is a common and effective nitrating agent for activated aromatic rings.

-

Workup: Pouring the reaction mixture into water precipitates the organic product, as it is insoluble in water, allowing for easy separation from the acid and solvent.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 16789-84-7 | [3] |

| Molecular Formula | C₇H₄BrNO₄ | [3] |

| Molecular Weight | 246.01 g/mol | [3] |

| Appearance | Solid | |

| Synonyms | 3-Bromo-5-nitrosalicylaldehyde | [3] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the hydroxyl group (a broad peak around 3200-3400 cm⁻¹), the aldehyde C-H stretch (two weak peaks around 2720 and 2820 cm⁻¹), the carbonyl C=O stretch (a strong peak around 1680-1700 cm⁻¹), and the nitro group N-O stretches (strong peaks around 1520 and 1340 cm⁻¹).[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a singlet for the aldehyde proton (around 10 ppm), a singlet for the hydroxyl proton (variable, depending on solvent and concentration), and two doublets in the aromatic region for the two aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals, including a signal for the aldehyde carbonyl carbon (around 190 ppm) and six signals for the aromatic carbons.

Reactivity and Applications

The reactivity of this compound is governed by the interplay of its functional groups.[5]

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions such as condensation with amines to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol.

-

Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the nitro and aldehyde groups, making it less susceptible to electrophilic aromatic substitution. However, the hydroxyl group is strongly activating, which can influence its reactivity in certain reactions.

-

Bromo Group: The bromine atom can be displaced via nucleophilic aromatic substitution under certain conditions or can participate in cross-coupling reactions.

Applications in Drug Discovery and Material Science

This versatile molecule is a valuable intermediate in the synthesis of various target compounds.

-

Pharmaceutical Intermediates: The functional groups on this compound make it an ideal starting material for the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents. The aldehyde can be used to build complex side chains, and the nitro group can be reduced to an amine, providing a handle for further functionalization.[6]

-

Schiff Base Synthesis: The aldehyde group readily reacts with primary amines to form Schiff bases. These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4]

-

Material Science: The compound's functional groups make it a candidate for incorporation into polymers and other advanced materials. Its aromatic structure and potential for hydrogen bonding could lead to materials with interesting electronic or optical properties.[7]

Conclusion

This compound is a synthetically important molecule with a well-defined structure and predictable reactivity. A clear understanding of its IUPAC nomenclature provides a foundation for unambiguous communication in a scientific context. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The diverse reactivity of its functional groups makes it a valuable building block for the development of novel pharmaceuticals and functional materials, ensuring its continued relevance in the field of chemical synthesis.

References

-

Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 16789-84-7). Retrieved January 9, 2026, from [Link]

-

University of Puget Sound. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved January 9, 2026, from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved January 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). This compound: A Versatile Building Block for Novel Material Development. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrosalicylaldehyde. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved January 9, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 9, 2026, from [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde

Introduction

3-Bromo-2-hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest to the scientific community, particularly in the fields of synthetic chemistry and drug development. As a derivative of salicylaldehyde, it serves as a versatile precursor for the synthesis of Schiff bases, heterocyclic compounds, and complex molecular architectures.[1][2] The precise arrangement of its functional groups—a hydroxyl and an aldehyde in an ortho relationship, flanked by a bromine atom and a nitro group—creates a unique electronic and steric environment. This environment dictates its reactivity and, critically, its physical properties.

This technical guide provides an in-depth analysis of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind its characteristics and to provide reliable, self-validating protocols for its analysis. Every piece of data and every protocol is grounded in authoritative sources to ensure the highest level of scientific integrity.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3-Bromo-5-nitrosalicylaldehyde | [3][4] |

| CAS Number | 16789-84-7 | [3][4][5][6] |

| Molecular Formula | C₇H₄BrNO₄ | [3][4] |

| Molecular Weight | 246.01 g/mol | [3] |

| InChIKey | BESBCGANGAEHPM-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)Br)[O-] | [3] |

The molecule's functionality is dictated by the interplay of its substituents on the benzene ring. The electron-withdrawing nature of the nitro group (-NO₂), aldehyde (-CHO), and bromine (-Br) atom significantly influences the acidity of the phenolic hydroxyl (-OH) group and the electrophilicity of the aldehyde carbon.

Core Physical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups.

| Property | Value | Comments & Significance |

| Melting Point | 149 - 150 °C | A sharp, relatively high melting point suggests a stable crystalline lattice. This is indicative of a high degree of purity.[6] The planarity of the molecule and strong intermolecular forces contribute to this thermal stability. |

| Boiling Point | Not available | The compound likely decomposes at temperatures above its melting point before it can boil, a common trait for poly-functionalized aromatic compounds.[6] |

| Density | Not available | Experimental data for density is not readily available in standard databases.[6] |

| Calculated logP | 2.9 | The octanol-water partition coefficient (XLogP3) indicates moderate lipophilicity.[3] This suggests the compound is significantly more soluble in organic solvents than in water, a key consideration for reaction and purification solvent selection. |

| Topological Polar Surface Area (TPSA) | 83.1 Ų | This value, derived from the nitro and hydroxyl groups, suggests the potential for moderate cell membrane permeability, a parameter of interest in drug discovery.[3] |

| Appearance | Pale brown powder | In its solid state, the compound is typically a fine powder.[7] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-